Aconitine crystalline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

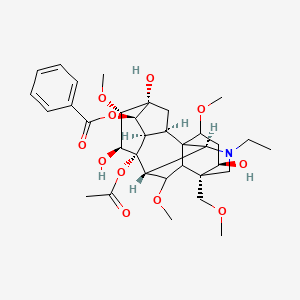

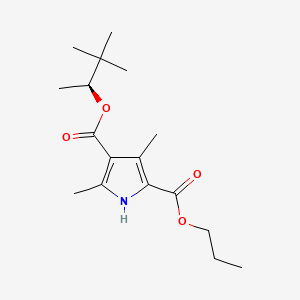

Aconitine is a highly toxic alkaloid derived from the Aconitum plant species, commonly known as monkshood or wolfsbane. It is a member of the diterpenoid alkaloid family and is known for its complex chemical structure and potent biological activities. Aconitine has been used historically in traditional medicine, but its high toxicity limits its modern therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of aconitine is challenging due to its intricate pentacyclic structure. One approach involves the construction of the AE fragment through a series of steps including hydroxylation, cyclization, and carbon extension. The AE fragment is then combined with the CD fragment via alkynylation, followed by radical cyclization to form the pentacyclic core .

Industrial Production Methods: Industrial production of aconitine typically involves extraction from the Aconitum plant species. The roots of the plant are harvested, dried, and subjected to solvent extraction to isolate aconitine. The crude extract is then purified using chromatographic techniques to obtain crystalline aconitine .

Análisis De Reacciones Químicas

Types of Reactions: Aconitine undergoes various chemical reactions, including:

Oxidation: Aconitine can be oxidized to form aconine and other derivatives.

Hydrolysis: Ester hydrolysis reactions, such as deacetylation at C-8 and debenzoylation at C-14, are common.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the aconitine molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

Oxidation Products: Aconine, benzoylaconine.

Hydrolysis Products: Deacetylaconitine, debenzoylaconitine.

Substitution Products: Various substituted aconitine derivatives.

Aplicaciones Científicas De Investigación

Aconitine has been extensively studied for its biological activities and potential therapeutic applications:

Chemistry: Aconitine serves as a model compound for studying complex alkaloid synthesis and structure-activity relationships.

Biology: It is used in research to understand its toxicological effects and mechanisms of action.

Mecanismo De Acción

Aconitine exerts its effects primarily by interacting with voltage-dependent sodium channels. It binds to neurotoxin binding site 2 on the alpha-subunit of the channel protein, preventing the inactivation of the sodium channels. This results in prolonged depolarization of the neuronal membrane, leading to increased excitability and potential toxicity. Aconitine’s action on sodium channels is responsible for its neurotoxic and cardiotoxic effects, including ventricular tachycardia and ventricular fibrillation .

Comparación Con Compuestos Similares

Aconitine is part of the C19-diterpenoid alkaloid family, which includes several other compounds with similar structures and biological activities:

Similar Compounds: Homoponitine, 3-acetylaconitine, Guan-fu base A, bulleyaconitine A.

Uniqueness: Aconitine is unique due to its specific structural features and potent biological activities.

Propiedades

Número CAS |

1217495-65-2 |

|---|---|

Fórmula molecular |

C34H47NO11 |

Peso molecular |

645.7 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16R,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21-,22-,23+,24+,25?,26+,27+,28-,29+,31+,32-,33?,34-/m1/s1 |

Clave InChI |

XFSBVAOIAHNAPC-WSORPINJSA-N |

SMILES isomérico |

CCN1C[C@@]2([C@@H](C[C@H](C34[C@@H]1[C@H]([C@@H](C23)OC)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)O)COC |

SMILES canónico |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B10771124.png)

![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)

![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B10771130.png)

![4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B10771137.png)

![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771151.png)

![[125I]Abopx](/img/structure/B10771158.png)

![[3H]Nisoxetine](/img/structure/B10771164.png)

![[3H]vesamicol](/img/structure/B10771178.png)

![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771187.png)